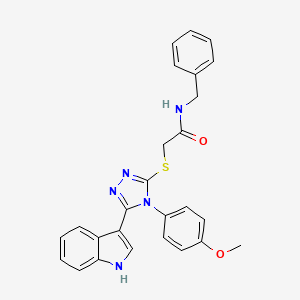![molecular formula C17H11F2N5 B11233812 2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11233812.png)
2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This protocol features readily available starting materials and mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and triazolopyrimidine moieties.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include palladium catalysts, trifluoromethanesulfonate derivatives, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of organic solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives with potential biological activities.
Applications De Recherche Scientifique
2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate the roles of specific proteins or enzymes.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Detailed studies are required to fully elucidate the molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazolopyridines: Compounds with similar triazolopyridine cores, such as 2-(3,5-difluorobenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyridine.
Triazolopyrimidines: Other derivatives of triazolopyrimidines with different substituents on the benzyl or pyridyl groups.
Uniqueness
2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorobenzyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets.
Propriétés
Formule moléculaire |
C17H11F2N5 |
|---|---|
Poids moléculaire |
323.30 g/mol |
Nom IUPAC |
2-[(3,5-difluorophenyl)methyl]-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H11F2N5/c18-13-6-11(7-14(19)9-13)8-16-22-17-21-5-3-15(24(17)23-16)12-2-1-4-20-10-12/h1-7,9-10H,8H2 |
Clé InChI |
GSZMSGWLDZHNBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC=NC3=NC(=NN23)CC4=CC(=CC(=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B11233734.png)

![N-(2,4-difluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11233755.png)

![4-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B11233760.png)

![3-(3-methoxybenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11233769.png)
![ethyl 4-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11233774.png)
![N~4~-(4-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233785.png)
![2-(4-Methoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11233789.png)
![[4-(Difluoromethylthio)phenyl][6-(4-methylpiperazinyl)-1-phenylpyrazolo[4,5-e] pyrimidin-4-yl]amine](/img/structure/B11233797.png)
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233805.png)

![2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B11233818.png)
